A Technical Guide to the Discovery and Isolation of Humulone from Humulus lupulus
A Technical Guide to the Discovery and Isolation of Humulone from Humulus lupulus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of humulone, a key alpha-acid derived from the hop plant (Humulus lupulus). The document details the historical context of its discovery, its physicochemical properties, and modern experimental protocols for its extraction and purification.
Introduction and Historical Context
The use of hops as a preservative and flavoring agent in brewing dates back centuries, with the first documented cultivation in Germany in 736 AD.[1] For a long time, the chemical basis for the characteristic bitterness and preservative qualities of hops remained unknown. The scientific investigation into these properties began in the 19th century.
The initial isolation of the bitter-tasting compound humulone, also known as α-lupulic acid, was achieved by H. Bungener in 1886 from commercial hops.[2][3] However, the complete and correct molecular structure of humulone was not fully elucidated until nearly a century later. In 1970, D. DeKeukeleire and M. Verzele determined its absolute configuration, a landmark achievement that paved the way for a deeper understanding of hop chemistry and its impact on brewing science.[2][3] Humulone is a member of a class of compounds known as alpha-acids, which are primarily responsible for the bitterness in beer after undergoing isomerization during the brewing process.[4]
Physicochemical Properties of Humulone
Humulone is a phloroglucinol derivative with two prenyl and one isovaleryl side chains.[2][4] Its chemical and physical properties are crucial for its behavior during extraction and in aqueous solutions like beer wort.
Table 1: Physicochemical Properties of Humulone
| Property | Value | References |
| Chemical Formula | C₂₁H₃₀O₅ | [4] |
| Molar Mass | 362.466 g·mol⁻¹ | [4] |
| Aqueous Solubility | ~6 mg/L at 25°C | [5][6] |
| Wort Solubility | Up to 84 ppm when heated at pH 5.2 | [5][6] |
| pKa | ~5.5 | [7] |
Humulone and its analogues are weak acids and are poorly soluble in acidic aqueous solutions.[7] During the boiling stage of brewing, humulone undergoes a chemical rearrangement to form isohumulone, which is significantly more soluble and contributes the majority of the bitter taste to beer.[4]
Alpha-Acid Analogues in Hops
Humulone is the most abundant of the five major alpha-acids found in the resin of hop cones.[2] These analogues differ slightly in their acyl side-chain structure, which influences their bitterness and other properties.
Table 2: Major Alpha-Acids in Hops and Their Relative Abundance
| Alpha-Acid Analogue | Acyl Side Chain | Typical % of Total Alpha-Acids | References |
| Humulone | Isovaleryl | 35 - 70% | [5][6] |
| Cohumulone | Isobutyryl | 20 - 65% | [5][6] |
| Adhumulone | 2-Methylbutyryl | 10 - 15% | [5][6] |
| Prehumulone | Isohexanoyl | 1 - 10% | [5][6] |
| Posthumulone | Propionyl | 1 - 3% | [5][6] |
The relative proportions of these alpha-acids vary depending on the hop variety.[2] For instance, "aroma" hop varieties like Saaz and Hallertauer generally have lower total alpha-acid content (2.5-6%) but maintain similar relative proportions of the analogues compared to "high alpha" varieties such as Columbus and Chinook (>12% total alpha-acids).[2]
Experimental Protocols for Isolation and Purification
The isolation of humulone from hops is a multi-step process involving extraction, separation of alpha- and beta-acids, and purification of the individual alpha-acid analogues.
Extraction of Hop Resins
The initial step is to extract the soft resins, which contain the alpha- and beta-acids, from the hop cones.
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Supercritical CO₂ Extraction: This is the most common modern industrial method. It is highly efficient and uses a non-toxic, non-flammable solvent. Typical conditions involve liquid or supercritical CO₂ at temperatures between 40°C and 50°C and pressures ranging from 150 to 400 bar.[8] Lower temperatures help preserve volatile aroma compounds, while higher pressures and temperatures favor the extraction of bitter acids.[8]
-
Solvent Extraction: Organic solvents such as hexane, methanol, or dichloromethane can also be used to extract the non-polar soft resins.[9] However, due to their potential toxicity, these methods are more suited for laboratory-scale isolation for research purposes rather than for producing food-grade extracts.[9]
Separation of Alpha-Acids from Beta-Acids
Once the crude extract is obtained, the alpha-acids must be separated from the beta-acids (lupulones) and other components like oils and waxes. A common laboratory and industrial method leverages the difference in acidity between the two classes of compounds.
Protocol: pH-Mediated Separation
-
Alkaline Extraction: The crude hop extract is mixed with an aqueous alkali solution (e.g., potassium hydroxide or sodium hydroxide). The pH is raised to a range of 9.6 to 13.[10] At this high pH, the more acidic alpha-acids are deprotonated and dissolve in the aqueous phase as their corresponding salts. The less acidic beta-acids, along with hop oils and waxes, remain in the organic layer.
-
Phase Separation: The mixture is allowed to settle, and the aqueous layer containing the alpha-acid salts is separated from the organic layer.[10]
-
Precipitation of Beta-Acids (from organic layer if desired): This step is not directly for humulone isolation but for purifying the beta-acid fraction.
-
Precipitation of Alpha-Acids: To isolate the alpha-acids from the aqueous solution, the pH is carefully lowered. This can be achieved by bubbling CO₂ through the solution, which forms carbonic acid and reduces the pH to a range of 8.5 to 9.5.[10] This protonates the alpha-acids, causing them to precipitate out of the solution.
-
Collection: The precipitated alpha-acids are then collected by filtration or centrifugation.
Purification of Humulone
The collected precipitate contains a mixture of alpha-acid analogues. High-purity humulone can be isolated from this mixture using chromatographic techniques.
Protocol: Chromatographic Purification
-
Flash Chromatography: This is often used as an initial purification step to separate the bulk of the alpha-acids from the beta-acids and other impurities, and to begin the separation of the alpha-acid analogues from each other.[11]
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity standards of individual alpha-acids, preparative HPLC is the method of choice. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified methanol/water gradient.[12]
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Purity Analysis: The purity of the isolated humulone fractions is confirmed using analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Chemical Transformations and Biosynthesis
Isomerization to Isohumulone
During the wort boiling process in brewing, humulone undergoes an acyloin-type ring contraction to form two stereoisomers: cis- and trans-isohumulone.[7] These isomerized alpha-acids are the primary source of bitterness in beer and are more soluble in the final product than their precursors.[4]
Biosynthesis of Humulone
The biosynthesis of humulone in the lupulin glands of the hop plant begins with precursors from primary metabolism. The process involves the condensation of isovaleryl-CoA with three molecules of malonyl-CoA, followed by prenylation steps.
The elucidation of this pathway has been crucial for efforts in hop breeding and metabolic engineering to produce varieties with specific alpha-acid profiles.[13]
References
- 1. Hops - Wikipedia [en.wikipedia.org]
- 2. Buy Humulone | 26472-41-3 | >98% by HPLC [smolecule.com]
- 3. Humulone - American Chemical Society [acs.org]
- 4. Humulone - Wikipedia [en.wikipedia.org]
- 5. craftbrewersconference.com [craftbrewersconference.com]
- 6. asbcnet.org [asbcnet.org]
- 7. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 8. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commons.emich.edu [commons.emich.edu]
- 10. US4590296A - Process for separation of beta-acids from extract containing alpha-acids and beta-acids - Google Patents [patents.google.com]
- 11. Isolation of alpha and beta acids in hops for standard purposes - American Chemical Society [acs.digitellinc.com]
- 12. agraria.com.br [agraria.com.br]
- 13. Hops (Humulus lupulus L.) Bitter Acids: Modulation of Rumen Fermentation and Potential As an Alternative Growth Promoter - PMC [pmc.ncbi.nlm.nih.gov]
